N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine
Description
N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine is a compound belonging to the pyrazole family, which is characterized by a five-membered ring containing two nitrogen atoms.
Properties
Molecular Formula |
C11H17N5 |
|---|---|
Molecular Weight |
219.29 g/mol |
IUPAC Name |
N-[(1-ethylpyrazol-3-yl)methyl]-2,5-dimethylpyrazol-3-amine |
InChI |
InChI=1S/C11H17N5/c1-4-16-6-5-10(14-16)8-12-11-7-9(2)13-15(11)3/h5-7,12H,4,8H2,1-3H3 |
InChI Key |
KJDYLIPNBRBAOH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)CNC2=CC(=NN2C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine typically involves the condensation of 1,3-dielectrophilic nitriles with hydrazines . This pathway is efficient and straightforward, often carried out under mild reaction conditions. Industrial production methods may involve the use of heterogeneous catalytic systems, ligand-free systems, or eco-friendly methodologies such as ultrasound and microwave-assisted reactions .
Chemical Reactions Analysis
N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole oxides, while substitution reactions can introduce various functional groups into the pyrazole ring .
Scientific Research Applications
N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine has a wide range of scientific research applications:
Chemistry: It serves as a versatile scaffold for the synthesis of more complex heterocyclic systems.
Biology: Pyrazole derivatives are known for their antimicrobial, anti-inflammatory, and anticancer activities.
Mechanism of Action
The mechanism of action of N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. Pyrazole derivatives often act by inhibiting enzymes or receptors involved in various biological processes. For example, they may inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects . The exact molecular targets and pathways depend on the specific structure and functional groups present in the compound.
Comparison with Similar Compounds
N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine can be compared with other pyrazole derivatives, such as:
- 1-Phenyl-3-methyl-1H-pyrazol-5-amine
- 3,5-Dimethyl-1H-pyrazole
- 1-(2,4-Difluorophenyl)ethyl-3-(3-methyl-1H-pyrazol-5-yl)imidazo[1,2-b]pyridazin-6-amine
These compounds share the pyrazole core structure but differ in their substituents, leading to variations in their biological activities and applications. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Biological Activity
N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and related research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Details |
|---|---|
| Molecular Formula | C₁₂H₁₈N₄ |
| Molecular Weight | 218.30 g/mol |
| CAS Number | 1177349-76-6 |
Research indicates that pyrazole derivatives, including this compound, exhibit their biological effects through several mechanisms:
- Inhibition of Kinases : Many pyrazole compounds have been shown to inhibit various kinases involved in cancer progression, such as Aurora-A kinase and cyclin-dependent kinases (CDKs) .
- Induction of Apoptosis : These compounds can trigger apoptosis in cancer cells by activating intrinsic pathways that lead to cell death .
- Anti-inflammatory Properties : Pyrazole derivatives are also noted for their anti-inflammatory effects, which may contribute to their therapeutic potential in treating inflammatory diseases .
Efficacy Against Cancer Cell Lines
Studies have demonstrated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes key findings regarding its efficacy:
Case Studies and Research Findings
Several studies have explored the biological activity of pyrazole derivatives similar to this compound:
- Study on Anticancer Activity : A study by Bouabdallah et al. reported significant cytotoxic potential against Hep2 and P815 cell lines with IC50 values of 3.25 mg/mL and 17.82 mg/mL respectively for related pyrazole compounds .
- Mechanistic Insights : Wei et al. highlighted that certain pyrazole derivatives inhibited A549 growth effectively, indicating a potential role in lung cancer treatment .
- Inhibition Studies : Zheng et al. synthesized new pyrazole derivatives that showed maximum inhibition against lung cancer cell lines with IC50 values significantly lower than traditional chemotherapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
